molecular formula C17H27N3O3 B5644017 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol

(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol

Cat. No. B5644017
M. Wt: 321.4 g/mol
InChI Key: RMNVSNXRUMTNFP-RHSMWYFYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol" typically involves multi-step chemical reactions. For instance, Kumar et al. (2004) describe a synthesis process involving the precursor 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, which could be related to the synthesis of our compound of interest through similar intermediate steps or functional group transformations (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by various spectroscopic techniques, including NMR, IR, and possibly X-ray crystallography. The precise arrangement of its chiral centers, the (3R*,4R*) configuration, indicates its stereochemistry, which is crucial for its chemical properties and biological activity. The work by Okasha et al. (2022), although on a different compound, showcases the type of structural elucidation that would be necessary for our compound, including the determination of molecular conformation and bond distances (Okasha et al., 2022).

Chemical Reactions and Properties

The compound's chemical reactions and properties would likely involve the reactivity of the piperidinol moiety, the methoxyethyl group, and the cyclopropylcarbonyl-pyrazolyl segment. Each of these functional groups contributes to the molecule's overall reactivity, enabling a range of chemical transformations. For example, Halim and Ibrahim (2022) discuss the chemical reactions and properties of a related pyrazolo-pyridine compound, providing insight into the types of chemical behavior our compound might exhibit (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and optical activity, would be influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions. Research on similar compounds, such as the one conducted by Fan et al. (2006), can provide a comparative basis for predicting the physical properties of our compound of interest (Fan et al., 2006).

Chemical Properties Analysis

The chemical properties analysis would delve into the compound's reactivity, stability, and interaction with other molecules. This analysis could encompass studies on its acid-base behavior, redox potential, and susceptibility to hydrolysis, among other chemical properties. The study by Shim et al. (2002) on the molecular interaction of a related compound with cannabinoid receptors highlights the type of detailed chemical properties analysis that would be relevant (Shim et al., 2002).

properties

IUPAC Name

[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-14-12-19(10-6-17(14,22)7-11-23-2)15(21)16(4-5-16)13-20-9-3-8-18-20/h3,8-9,14,22H,4-7,10-13H2,1-2H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNVSNXRUMTNFP-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)C2(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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